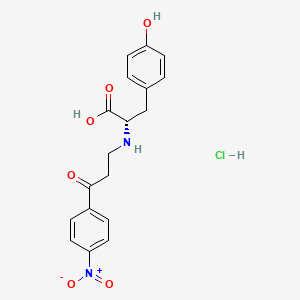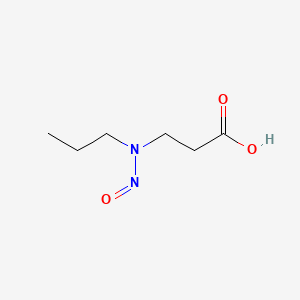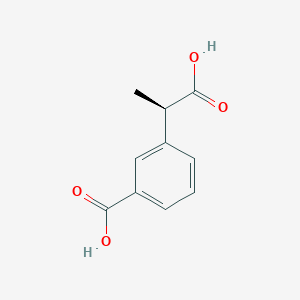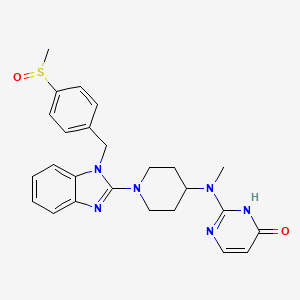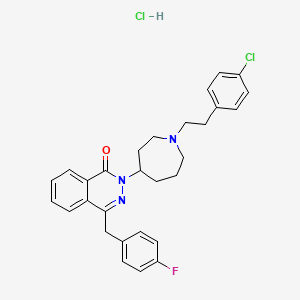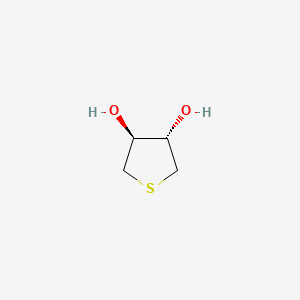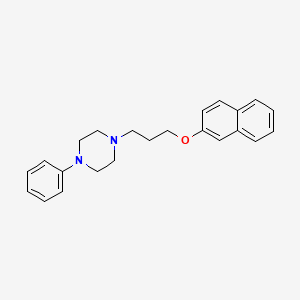
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-(2-naphthalenyloxy)propyl group and a phenyl group
Métodos De Preparación
The synthesis of Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- typically involves multiple steps. One common synthetic route includes the reaction of 1-(2-naphthalenyloxy)-3-chloropropane with 1-phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like potassium carbonate is used to facilitate the reaction. The mixture is then refluxed for several hours, followed by purification through column chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity. This modulation can lead to various physiological effects, including changes in mood, cognition, and behavior. The exact pathways and molecular targets are still under investigation, but it is thought to involve the inhibition of neurotransmitter reuptake and receptor antagonism .
Comparación Con Compuestos Similares
Piperazine, 1-(3-(2-naphthalenyloxy)propyl)-4-phenyl- can be compared with other similar compounds, such as:
1-Phenyl-3-naphthalenyloxypropanamines: These compounds also contain a naphthalenyloxy group and are known for their selective inhibition of serotonin uptake.
Propranolol: A beta-blocker that contains a naphthalenyloxy group and is used to treat cardiovascular diseases.
Dapoxetine: A selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, which also contains a naphthalenyloxy group
Propiedades
Número CAS |
84344-50-3 |
|---|---|
Fórmula molecular |
C23H26N2O |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
1-(3-naphthalen-2-yloxypropyl)-4-phenylpiperazine |
InChI |
InChI=1S/C23H26N2O/c1-2-9-22(10-3-1)25-16-14-24(15-17-25)13-6-18-26-23-12-11-20-7-4-5-8-21(20)19-23/h1-5,7-12,19H,6,13-18H2 |
Clave InChI |
YNOWHDNGRNBDQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCOC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


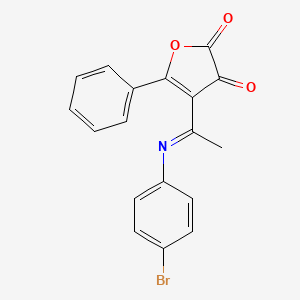
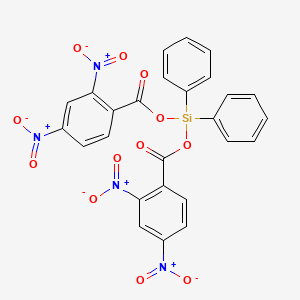

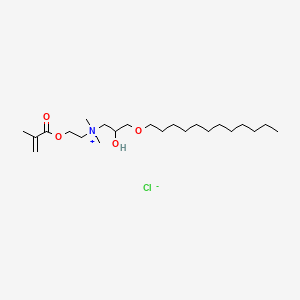
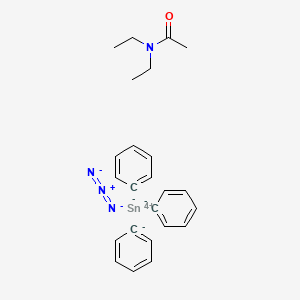
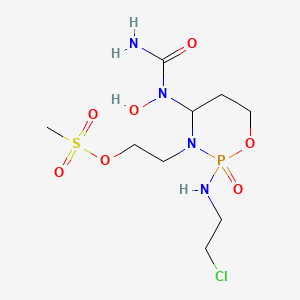
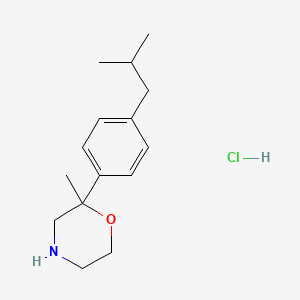
![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)
